N-(5-Aminopentyl)maleimide Hydrochloride: A Technical Guide for Bioconjugation
N-(5-Aminopentyl)maleimide Hydrochloride: A Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
N-(5-Aminopentyl)maleimide hydrochloride is a heterobifunctional crosslinker integral to the fields of bioconjugation and drug delivery. Its unique structure, featuring a thiol-reactive maleimide group and an amine-reactive primary amine, allows for the covalent linkage of diverse biomolecules. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and core applications to facilitate its effective use in research and development.
Core Chemical and Physical Properties
The fundamental properties of N-(5-Aminopentyl)maleimide hydrochloride are summarized below. These characteristics are critical for handling, storage, and experimental design.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₄N₂O₂·HCl | [1][2] |
| Molecular Weight | 218.68 g/mol | [1][2][3] |
| CAS Number | 510709-83-8 | [1][3] |
| Synonyms | 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione hydrochloride, Maleimide-C5-amine Hydrochloride | [1][2] |
| Appearance | White to almost white solid, powder, or crystalline powder | [2][3] |
| Melting Point | 148 °C | [3] |
| Purity | >96.0% (HPLC) | [2] |
| Storage Conditions | Store at -20°C, protected from light and moisture, under an inert gas. | [2] |
| Solubility | Use anhydrous solvents such as DMF or DMSO. | [4] |
| Stability & Handling | Hygroscopic; sensitive to light, moisture, and heat. | [2][3] |
Reactivity and Mechanism of Action
N-(5-Aminopentyl)maleimide hydrochloride's utility stems from its two distinct reactive moieties, which allow for sequential or orthogonal conjugation strategies.
1. Maleimide Group: The maleimide group exhibits high selectivity for thiol (sulfhydryl) groups, such as those found on cysteine residues in proteins.[5][6] The reaction proceeds via a Michael addition, forming a stable, covalent thioether bond.[6][7] This reaction is most efficient and specific within a pH range of 6.5 to 7.5.[8][9][10] At pH values above 7.5, the maleimide ring becomes susceptible to hydrolysis, and its reactivity towards primary amines increases.[8][11]
2. Primary Amine Group: The terminal primary amine can be conjugated to molecules containing activated carboxyl groups, such as N-hydroxysuccinimide (NHS) esters.[4][12] This reaction is typically performed in amine-free buffers at a pH of 7.2-8.5.[6]
The pentyl chain serves as a flexible spacer, providing distance between the conjugated molecules.[4] The hydrochloride salt form enhances the compound's solubility and simplifies handling.[4]
Applications in Research and Drug Development
The dual reactivity of this crosslinker makes it a versatile tool for numerous applications:
-
Antibody-Drug Conjugates (ADCs): It is used to link cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[7][13]
-
Bioconjugation: It facilitates the linking of various biomolecules, such as peptides to proteins or proteins to functionalized surfaces.[4]
-
Probe Development: The linker is used to construct multifunctional probes with orthogonal reactivity for diagnostic and imaging applications.[4]
-
Material Science: It is employed to functionalize polymers and nanoparticles with both thiol and amine reactive groups.[4]
Experimental Protocols
The following are generalized protocols for using N-(5-Aminopentyl)maleimide hydrochloride. Optimization is often necessary based on the specific biomolecules involved.
Protocol 1: Maleimide-Thiol Conjugation
This protocol outlines the steps for conjugating the maleimide moiety to a thiol-containing protein.
Materials:
-
Thiol-containing protein (e.g., antibody, peptide)
-
N-(5-Aminopentyl)maleimide hydrochloride
-
Reaction Buffer: Amine-free buffer, pH 6.5-7.5 (e.g., Phosphate-Buffered Saline (PBS) with EDTA).[8][9]
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette for purification.[8]
Methodology:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[6][8] If necessary, reduce disulfide bonds using a reagent like TCEP to generate free thiols, followed by removal of the reducing agent.
-
Maleimide Solution Preparation: Immediately before use, prepare a stock solution (e.g., 10-20 mM) of N-(5-Aminopentyl)maleimide hydrochloride in anhydrous DMSO or DMF to prevent hydrolysis.[8][9]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution.[9][10]
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[8][9] Protect light-sensitive compounds from light.
-
Purification: Remove excess, unreacted maleimide using a desalting column or dialysis to prevent it from interfering with subsequent steps.[8]
Protocol 2: Amine-NHS Ester Conjugation
This protocol details the conjugation of the primary amine on the linker (after its reaction with a thiol) to an NHS-ester functionalized molecule.
Materials:
-
Thiol-conjugated molecule from Protocol 1
-
NHS-ester functionalized molecule
-
Reaction Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., PBS or bicarbonate buffer).[6]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[6]
-
Purification column (e.g., size-exclusion chromatography).
Methodology:
-
Prepare Reactants: Dissolve the NHS-ester functionalized molecule in anhydrous DMSO or DMF. The maleimide-thiol conjugate should be in the appropriate reaction buffer.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS ester solution to the amine-containing conjugate solution.[6]
-
Incubation: Incubate the mixture for 1-4 hours at room temperature or overnight at 4°C.[6]
-
Quenching: Stop the reaction by adding the quenching solution to consume any unreacted NHS ester.[6]
-
Purification: Purify the final conjugate using an appropriate chromatography method to remove unreacted reagents and byproducts.
Stability and Handling Considerations
To ensure reproducible results, proper handling and storage of N-(5-Aminopentyl)maleimide hydrochloride are essential.
-
Hydrolysis: The maleimide ring is prone to hydrolysis, especially at pH values above 7.5.[8] Stock solutions should be prepared fresh in anhydrous solvents and used immediately.[8]
-
Hygroscopic Nature: The compound readily absorbs moisture from the air.[3] It should be stored in a tightly sealed container under an inert gas atmosphere and allowed to warm to room temperature before opening to prevent condensation.[2][8]
-
Thiol Exchange: The thioether bond formed can undergo a retro-Michael reaction, leading to exchange with other thiols like glutathione, particularly in vivo.[13] Strategies to stabilize this linkage may be necessary for certain applications.[13]
References
- 1. N-(5-Aminopentyl)maleimide hydrochloride salt - Safety Data Sheet [chemicalbook.com]
- 2. N-(5-Aminopentyl)maleimide Hydrochloride | 510709-83-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. labproinc.com [labproinc.com]
- 4. N-(5-Aminopentyl)maleimide hydrochloride | CAS: 510709-83-8 | AxisPharm [axispharm.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. vectorlabs.com [vectorlabs.com]
- 13. creativepegworks.com [creativepegworks.com]

